molecular formula C11H11NO B1300043 2,5-Dimethylquinolin-8-ol CAS No. 10522-43-7

2,5-Dimethylquinolin-8-ol

Cat. No.: B1300043
CAS No.: 10522-43-7
M. Wt: 173.21 g/mol
InChI Key: GQUFSGXAEOXQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylquinolin-8-ol is a heterocyclic compound belonging to the quinoline family. It has a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol. This compound has been extensively studied due to its diverse biological activities, including antimicrobial, antitumor, and antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dimethylquinolin-8-ol can be achieved through various synthetic routes. One notable method involves the transition-metal-free regioselective deuteration of 2-methylquinolin-8-ol and this compound using ambient reaction conditions and low-cost reagents . This method employs a modified Skraup-Doebner-Von Miller synthesis and water-d2 KOD solution or water-d2 D2SO4 solution of hydroxyquinolines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the modified Skraup-Doebner-Von Miller synthesis mentioned above provides a potential pathway for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

    Substitution: Aromatic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products: The major products formed from these reactions include various substituted quinolines and hydroquinolines, which have significant applications in medicinal chemistry .

Scientific Research Applications

2,5-Dimethylquinolin-8-ol has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of isotopically labeled materials for NMR spectroscopy and medicinal research.

    Biology: The compound’s antimicrobial and antitumor properties make it a valuable tool in biological research.

    Medicine: Its antioxidant properties are explored for potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethylquinolin-8-ol involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of a covalent enzyme-DNA complex and subsequent cell death . Its antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

2,5-Dimethylquinolin-8-ol can be compared with other similar compounds, such as:

    2-Methylquinolin-8-ol: This compound shares a similar structure but lacks the additional methyl group at the 5-position.

    2,5-Dimethylquinolin-8-nitro: This compound has a nitro group at the 8-position, which significantly alters its chemical and biological properties.

Uniqueness: The presence of two methyl groups at the 2 and 5 positions of the quinoline ring in this compound imparts unique chemical and biological properties, making it distinct from other quinoline derivatives .

Properties

IUPAC Name

2,5-dimethylquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-3-6-10(13)11-9(7)5-4-8(2)12-11/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUFSGXAEOXQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=NC2=C(C=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362505
Record name 2,5-dimethyl-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10522-43-7
Record name 2,5-Dimethyl-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10522-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dimethyl-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethylquinolin-8-ol
Reactant of Route 2
Reactant of Route 2
2,5-Dimethylquinolin-8-ol
Reactant of Route 3
Reactant of Route 3
2,5-Dimethylquinolin-8-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,5-Dimethylquinolin-8-ol
Reactant of Route 5
2,5-Dimethylquinolin-8-ol
Reactant of Route 6
2,5-Dimethylquinolin-8-ol
Customer
Q & A

Q1: What is significant about the deuteration method described for 2,5-Dimethylquinolin-8-ol?

A: The research presents a "metal-free regioselective green deuteration" [] for this compound. This is significant because it offers a more sustainable and environmentally friendly alternative to traditional deuteration methods, which often rely on transition metal catalysts. The method utilizes readily available, low-cost reagents and operates under mild reaction conditions, making it advantageous for isotopic labeling applications.

Q2: How was the regioselectivity of the deuteration process confirmed?

A: A combination of techniques was employed to confirm the specific positions where deuterium replaced hydrogen atoms in this compound. The researchers used ¹H NMR, ¹³C NMR, GC-MS, and X-ray crystallography to analyze the deuterated product []. These methods provided a comprehensive understanding of the isotopic exchange and confirmed the regioselective nature of the deuteration process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.